2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a methoxy group, a phenoxy group, and a but-2-yn-1-yl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 2-methoxyphenyl propargyl ether.
Coupling with Nicotinamide: The intermediate is then coupled with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-ene-1-yl)nicotinamide.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide involves its interaction with specific molecular targets. It may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: Involvement in pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection.
4-(4-methoxyphenyl)-2-butanone: Known for its use in flavor and fragrance industries.
4-allyl-2-methoxyphenyl 4-(sulfooxy)benzoate: Studied for its potential biological activities.
Uniqueness
2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse applications in various fields of research.
Properties
IUPAC Name |
2-methoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-9-3-4-10-16(15)24-13-6-5-11-19-17(21)14-8-7-12-20-18(14)23-2/h3-4,7-10,12H,11,13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZJEZMPRNNLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=C(N=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.